molecular formula C14H15N3O B12585725 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one CAS No. 647031-04-7

3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one

Cat. No.: B12585725
CAS No.: 647031-04-7
M. Wt: 241.29 g/mol
InChI Key: FGBWSINVRZSKLW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group, a phenyl group, and an imidazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenyl-1H-imidazole-5-carbaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like ethanol or dimethylformamide are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques, such as chromatography, are used to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-4-yl)prop-2-en-1-one
  • 3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-6-yl)prop-2-en-1-one

Uniqueness

3-(Dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

CAS No.

647031-04-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3-(dimethylamino)-1-(2-phenyl-1H-imidazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C14H15N3O/c1-17(2)9-8-13(18)12-10-15-14(16-12)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,16)

InChI Key

FGBWSINVRZSKLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(N1)C2=CC=CC=C2

Origin of Product

United States

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